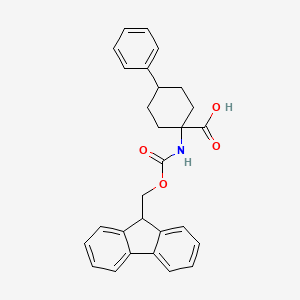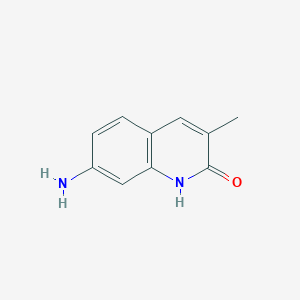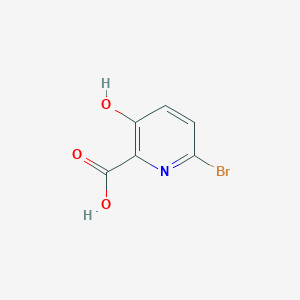
3-(3,4-Difluorophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenoxy)piperidine (DFPP) is a heterocyclic compound that is widely used in various scientific applications. It is a colorless, volatile, and flammable liquid with a pungent odor. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug discovery, and laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Applications
3-(3,4-Difluorophenoxy)piperidine serves as a pivotal building block in the generation of novel heterocycles. McMahon et al. (2015) introduced the first 3,4-piperidyne, using it to synthesize annulated piperidines. This novel intermediate facilitates the exploration of new chemical spaces, showcasing the versatility of 3,4-difluorophenoxy derivatives in creating functionally rich heterocycles with defined regioselectivity (McMahon et al., 2015). Furthermore, García-Vázquez et al. (2021) developed a method to access fluoro- and trifluoromethylthio-piperidines, demonstrating the utility of these compounds in discovery chemistry for selective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
Antioxidant and Anti-Inflammatory Activities
3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime, a derivative of piperidine, exhibits significant antioxidant and anti-inflammatory activities. Tharini and Sangeetha (2015) found that higher doses of this derivative show potent anti-inflammatory activity comparable to the standard drug dexamethasone. Its antioxidant activity was concentration-dependent and comparable to synthetic antioxidants like ascorbic acid, highlighting the therapeutic potential of piperidine derivatives in inflammation and oxidative stress mitigation (Tharini & Sangeetha, 2015).
Antimicrobial and Antibacterial Activities
Piperidine derivatives also exhibit antimicrobial and antibacterial properties. Lohar et al. (2016) synthesized 3,5-dispirosubstituted piperidines showing satisfactory antibacterial activity compared to standard drugs against tested bacteria, indicating their potential use in combating bacterial infections (Lohar et al., 2016). Additionally, Mubarak et al. (2015) reported significant antimicrobial activities against both bacterial and fungal strains for N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, underlining the broad-spectrum antimicrobial efficacy of piperidine-based compounds (Mubarak et al., 2015).
Catalysis and Organic Synthesis
Piperidine derivatives are instrumental in catalysis and organic synthesis, offering pathways to complex molecular architectures. Chen et al. (2015) developed the first catalytic trifluoromethoxylation of unactivated alkenes, producing 3-OCF3 substituted piperidines, a testament to the strategic utility of piperidine frameworks in synthesizing fluorinated heterocycles (Chen et al., 2015).
Anticancer Potential
Piperidine and its derivatives show promising anticancer potential. Mitra et al. (2022) highlighted the therapeutic prospects of piperine and piperidine against various cancers, including breast, prostate, and lung cancers. These compounds regulate crucial signaling pathways, inhibiting cancer cell migration and proliferation, which underscores their potential as clinical agents in cancer treatment (Mitra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRPULUTXCJBDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647918 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-62-1 |
Source


|
| Record name | 3-(3,4-Difluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)





